3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
Overview
Description
3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrahydrobenzo[c]beta-carbolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one involves its interaction with specific molecular targets and pathways within cells. This may include binding to enzymes or receptors, altering their activity, and affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: This compound shares a similar tetrahydronaphthalene core but differs in its functional groups and overall structure.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another compound with multiple methyl groups but with a different core structure.
Uniqueness
3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one is unique due to its specific arrangement of methyl groups and the tetrahydrobenzo[c]beta-carbolinone core
Properties
IUPAC Name |
3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,20H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTIUJYVYBPVEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C4=CC=CC=C4N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416339 | |
Record name | 3,3,6-trimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-37-6 | |
Record name | 3,3,6-trimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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